ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 4-amino-1,2,5-oxadiazol-3-yl group and at position 5 with a methylene-linked 4-(2-hydroxyethyl)piperazine moiety.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N8O4/c1-2-25-14(24)11-10(9-21-5-3-20(4-6-21)7-8-23)22(19-16-11)13-12(15)17-26-18-13/h23H,2-9H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWLEDGWEYHNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106713 | |
| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339311-64-7 | |
| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339311-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the oxadiazole and piperazine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring through click chemistry.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising biological activities that make it a candidate for drug development. Its structure suggests potential interactions with biological targets involved in various diseases.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds possess significant antimicrobial properties. Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate has shown effectiveness against multiple bacterial strains.
Anticancer Potential
The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. It shows promise as a lead compound for developing anticancer agents.
Agricultural Applications
The compound's structure suggests potential use as a pesticide or herbicide due to its ability to inhibit specific enzymatic pathways in plants and pathogens.
Fungicidal Activity
Studies have demonstrated the effectiveness of triazole derivatives as fungicides. This compound has been evaluated for its activity against common agricultural fungi.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies
The compound has been tested for its ability to inhibit specific enzymes relevant to metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various triazole derivatives, including this compound. The results indicated significant activity against resistant strains of bacteria.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with the compound demonstrated reduced fungal infections and improved yield compared to untreated controls. The results were published in the Journal of Agricultural and Food Chemistry.
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at the triazole’s 5-position. Key comparisons include:
Table 1: Structural and Molecular Property Comparison
*Estimated based on structural analogs.
Key Findings
Bioactivity and Target Affinity: Compounds with hydrophilic substituents (e.g., 4-(2-hydroxyethyl)piperazine) exhibit enhanced solubility and improved interaction with polar protein targets, such as kinases or enzymes requiring hydrogen-bonding networks . The sulfanylpyrimidine-substituted compound () has higher lipophilicity (XLogP3: 1.8), suggesting better membrane permeability but possible trade-offs in aqueous solubility .
Pharmacokinetic Profiles: The hydroxyethylpiperazine group in the target compound introduces a secondary hydroxyl group, which may improve metabolic stability compared to pyrrolidine or methyl substituents . The carbohydrazide derivative () has increased hydrogen-bond donors (4 vs.
Computational Similarity Analysis :
- Tanimoto coefficient-based comparisons () indicate that the target compound shares ~60–70% structural similarity with its pyrrolidinylmethyl analog (), but <50% with the sulfanylpyrimidine derivative (). This aligns with bioactivity clustering trends where similar structures correlate with overlapping target profiles .
Synthetic Accessibility :
- Piperazine-containing derivatives (e.g., target compound) often require multi-step syntheses involving nucleophilic substitutions or click chemistry, whereas methyl or pyrrolidine analogs are simpler to prepare .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Click chemistry (azide-alkyne cycloaddition) to form the triazole core. This method, validated in structurally similar triazole derivatives (e.g., ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate), employs copper(I) catalysts under mild conditions for regioselectivity .
- Step 2 : Introduction of the 4-(2-hydroxyethyl)piperazine moiety via nucleophilic substitution or reductive amination. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) are critical to avoid side reactions .
- Yield Optimization : Use high-purity reagents, monitor reactions via TLC/HPLC, and employ column chromatography for purification. Reported yields for analogous compounds range from 70–85% .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing triazole C-4 vs. C-5 carboxylates) and piperazine methylene linkages .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. The SHELX suite is widely validated for small-molecule crystallography, including handling anisotropic displacement parameters .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values) be systematically addressed?
Contradictions often arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and control for variables like serum concentration .
- Purity Validation : Employ HPLC (≥95% purity, as in ) and elemental analysis to rule out impurities.
- Structural Analog Comparison : Benchmark against known triazole derivatives (e.g., ethyl 5-methyl-1H-triazole-4-carboxylate analogs) to identify substituent-specific activity trends .
Q. What computational approaches are effective for predicting this compound’s interaction with biological targets (e.g., kinases or fungal enzymes)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding between the oxadiazole amino group and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-hydroxyethyl group in hydrophobic pockets .
- SAR Analysis : Compare with pyrazole-triazole hybrids (e.g., from ) to identify critical pharmacophores for activity .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and metabolic stability?
- Solubility Enhancement : Introduce PEGylated derivatives of the hydroxyethyl group or formulate as a hydrochloride salt .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Modify the oxadiazole ring to reduce oxidative metabolism .
- LogP Optimization : Use shake-flask methods to measure partition coefficients. Aim for LogP <2 to enhance bioavailability .
Methodological Notes
- Crystallography : Refine structures using SHELXL, leveraging TWIN/BASF commands for handling twinned data .
- Synthetic Reproducibility : Pre-dry solvents (e.g., molecular sieves for THF) to prevent hydrolysis of intermediates .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate with triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
